3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
Description
3-{4-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperazin-1-yl}-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a benzothiazole-1,1-dione core linked to a piperazine moiety substituted with a triazole-ethyl group. The benzothiazole-dione system is a known pharmacophore in medicinal chemistry, often associated with biological activity due to its electron-deficient aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c22-24(23)14-4-2-1-3-13(14)15(17-24)20-10-7-19(8-11-20)9-12-21-6-5-16-18-21/h1-6H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZQCDMIUBCOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=N2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape.
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. As a result, the compound disrupts cell division, leading to cell cycle arrest at the sub-G1 and G2/M phase.
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle pathway . By inhibiting tubulin polymerization, the compound prevents the formation of the mitotic spindle, a structure required for chromosome segregation during cell division. This leads to cell cycle arrest, preventing the cell from dividing and ultimately leading to apoptosis, or programmed cell death.
Result of Action
The compound’s action results in the induction of apoptosis in cells. This is evidenced by various biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assays. The compound also inhibits colony formation in cells in a concentration-dependent manner.
Biological Activity
The compound 3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a novel synthetic derivative of benzothiazole and triazole. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of the target compound involves the reaction of piperazine derivatives with benzothiazole diones and triazole moieties. The synthetic pathway typically includes:
- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction involving azides and alkynes.
- Piperazine Functionalization : The piperazine ring is modified to introduce various substituents that enhance biological activity.
- Benzothiazole Derivation : The benzothiazole core is synthesized through condensation reactions that incorporate sulfur and nitrogen functionalities.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and triazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 32 µg/mL .
Antitubercular Activity
A study focusing on related piperazine derivatives demonstrated significant antitubercular activity against Mycobacterium tuberculosis with IC50 values as low as 2.18 µM . The incorporation of the triazole ring is believed to enhance this activity by improving binding affinity to bacterial targets.
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines (e.g., HEK-293) revealed that the compound exhibits low toxicity, indicating a favorable therapeutic index . The selectivity towards cancer cells while sparing normal cells is a crucial aspect of its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a comparative study, several derivatives of benzothiazole were synthesized and tested for their antimicrobial properties. The compound under investigation demonstrated superior activity compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Antitubercular Screening
A series of piperazine-based compounds were screened for their antitubercular efficacy. The results indicated that compounds with triazole substitutions had enhanced potency against Mycobacterium tuberculosis, suggesting that the target compound may also possess similar or improved efficacy .
Research Findings
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of benzothiazole derivatives. The incorporation of triazole and piperazine groups has been shown to enhance the cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds similar to this structure exhibit significant inhibition of cell proliferation in breast cancer and lung cancer models .
- Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Properties
The triazole moiety is known for its antimicrobial activity, particularly against fungal pathogens. Research indicates that:
- The compound exhibits activity against common fungi such as Candida albicans and Aspergillus niger, making it a candidate for antifungal drug development .
- Structural modifications can further enhance the antimicrobial efficacy, suggesting a promising avenue for new therapeutic agents .
Neuropharmacological Effects
The piperazine component is often associated with neuroactive properties. Preliminary studies have shown that:
- Compounds containing piperazine can act as serotonin receptor modulators, which may have implications in treating mood disorders such as depression and anxiety .
- Research involving animal models indicates potential anxiolytic effects, warranting further investigation into their use as psychotropic medications .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Condition | Reference |
|---|---|---|
| Anticancer | Breast Cancer | |
| Lung Cancer | ||
| Antifungal | Candida albicans | |
| Aspergillus niger | ||
| Neuropharmacological | Depression | |
| Anxiety |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of benzothiazole-triazole compounds for their anticancer properties. The lead compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development into anticancer agents.
Case Study 2: Antifungal Activity
In a clinical trial assessing the efficacy of triazole derivatives against fungal infections, the compound exhibited significant activity compared to standard antifungal treatments. Patients treated with this compound showed improved outcomes and reduced fungal load.
Comparison with Similar Compounds
Key Observations:
Benzothiazole-Dione Core : Present in all analogs, suggesting its critical role in target engagement. The electron-withdrawing sulfone group may stabilize charge-transfer interactions .
Triazole vs. Imidazole : The target compound’s 1,2,3-triazole (vs. imidazole in ) offers stronger dipole interactions and metabolic stability due to aromaticity and resistance to oxidation .
Piperazine vs.
Physicochemical and Pharmacokinetic Predictions
- Solubility : The piperazine moiety in the target compound likely enhances water solubility compared to the cyclopropyl-containing analog in .
- LogP : The benzothiazole-dione core (logP ~2.5 estimated) and triazole (logP ~0.5) suggest moderate lipophilicity, favoring blood-brain barrier penetration less than the brominated 9c (logP ~4.0) .
Preparation Methods
Oxidation of Benzothiazine Derivatives
A common method involves the oxidation of 3-chloro-2H-benzo[b]thiazine (2) using 3-chlorobenzoperoxoic acid (m-CPBA) in dichloromethane at room temperature. This step yields 3-chloro-2H-benzo[b]thiazine 1,1-dioxide (3) with high efficiency. The reaction mechanism proceeds via electrophilic sulfonation, where the sulfur atom in the thiazine ring is oxidized to a sulfone group.
Gabriel-Colman Rearrangement
Alternative approaches employ the Gabriel-Colman rearrangement, starting from saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). Reaction with 2-bromo-4′-methoxyacetophenone in dimethylformamide (DMF) and triethylamine (TEA) generates intermediate ketones, which undergo ring expansion to form the benzothiazine 1,1-dioxide framework. This method is favored for its regioselectivity and scalability.
Functionalization with Piperazine
The piperazine moiety is introduced via nucleophilic substitution or coupling reactions.
Alkylation of Piperazine
In a key step, 3-chloro-2H-benzo[b]thiazine 1,1-dioxide (3) reacts with 1-(prop-2-yn-1-yl)piperazine in dioxane under reflux conditions. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion. This yields 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b][1,thiazine 1,1-dioxide (4), a critical intermediate.
Optimization of Reaction Conditions
Studies indicate that polar aprotic solvents like dioxane or acetonitrile enhance reaction rates, while temperatures between 80–100°C improve yields (70–85%). The use of excess piperazine derivatives (1.2–1.5 equivalents) ensures full substitution of the chlorine atom.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is constructed via click chemistry, utilizing the terminal alkyne group in intermediate 4.
Reaction with Aryl Azides
Intermediate 4 undergoes a 1,3-dipolar cycloaddition with aryl azides (5a–5j) in the presence of copper iodide (CuI, 10 mol%) and sodium ascorbate. The reaction proceeds at room temperature in a tetrahydrofuran (THF)/water (4:1) mixture, achieving yields of 75–92%. For example, reaction with 4-chlorophenyl azide produces the target triazole-piperazine-benzothiazole hybrid in 88% yield.
Role of Catalysts
Copper(I) catalysts facilitate the formation of a copper-acetylide intermediate, accelerating the cycloaddition. Sodium ascorbate acts as a reducing agent to maintain Cu(I) in its active state, preventing oxidation to Cu(II).
Alternative Routes for Triazole Formation
Sulfonyl Azide Cycloaddition
For sulfonamide-linked analogs, intermediate 4 reacts with sulfonyl azides (7a–7g) at 60°C for 10–12 hours. This method requires higher temperatures due to the reduced reactivity of sulfonyl azides compared to aryl azides. Yields range from 65–80%, with electron-withdrawing substituents on the azide improving reactivity.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane (3:7) as eluents. High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase ensures >95% purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) : NMR spectra confirm triazole proton signals at δ 7.8–8.1 ppm and piperazine methylene protons at δ 2.5–3.5 ppm.
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 346.4 ([M+H]).
-
Infrared (IR) Spectroscopy : Stretching vibrations at 1160 cm (S=O) and 1600 cm (C=N) confirm functional groups.
Data Tables
Table 1. Summary of Key Synthesis Steps
Table 2. Selected Spectral Data for Target Compound
| Technique | Key Signals |
|---|---|
| NMR | δ 8.05 (s, 1H, triazole), δ 3.75 (t, 2H, piperazine), δ 7.45–7.60 (m, 4H, aromatic) |
| HRMS | 346.4 ([M+H], calculated 346.4) |
| IR | 1160 cm (S=O), 1600 cm (C=N) |
Challenges and Optimization Strategies
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?
The compound can be synthesized via copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) to form the triazole ring, followed by piperazine coupling. Key conditions include using terminal alkynes and azides in a solvent like THF or dioxane with triethylamine (TEA) as a base, heating at 80°C for 8–12 hours, and purification via silica gel chromatography . For the benzothiazole-dione core, sulfonation and cyclization under acidic conditions are typical, with structural validation through NMR, IR, and elemental analysis .
Q. Which spectroscopic and analytical techniques are essential for confirming structure and purity?
Nuclear magnetic resonance (NMR; H and C) is critical for verifying substituent positions and regioselectivity. Infrared (IR) spectroscopy confirms functional groups (e.g., sulfonyl groups at ~1350–1150 cm). Elemental analysis ensures stoichiometric purity, with discrepancies resolved by repeating combustion analysis or using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of the 1,3-dipolar cycloaddition during triazole synthesis?
Regioselectivity in CuAAC is inherently 1,4-selective, but steric and electronic effects of substituents can influence outcomes. Computational modeling (e.g., DFT calculations) predicts transition states, while experimental optimization involves varying catalysts (e.g., CuI vs. CuBr) or solvent polarity (THF vs. DMF) to stabilize intermediates .
Q. What strategies resolve discrepancies between calculated and experimental elemental analysis data?
Discrepancies may arise from incomplete combustion or hygroscopicity. Strategies include:
- Drying samples under vacuum before analysis.
- Cross-validating with HRMS to confirm molecular ion peaks.
- Repeating synthesis to ensure stoichiometric accuracy, as described in multi-step protocols .
Q. How can molecular docking studies predict this compound’s interaction with biological targets?
Docking requires a validated protein structure (e.g., from PDB) and software like AutoDock Vina. Parameters include grid box sizing around active sites and scoring functions (e.g., binding affinity in kcal/mol). For example, used docking to visualize triazole derivatives in enzyme active sites (yellow and purple poses), guiding SAR studies .
Q. What methodological considerations ensure reproducibility in antibacterial assays?
Standardized protocols include:
- Using clinical bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution for MIC determination.
- Incorporating hemolytic activity controls (e.g., erythrocyte lysis assays) to differentiate toxicity from efficacy .
Q. Which computational approaches model substituent effects on the benzothiazole-dione core?
Density functional theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity. Molecular dynamics (MD) simulations assess conformational stability in solvated environments, validated against crystallographic data (e.g., SHELXL-refined structures) .
Q. How to select a theoretical framework for pharmacokinetic studies?
Link research to established frameworks like Lipinski’s Rule of Five for bioavailability or compartmental PK models. emphasizes aligning hypotheses with receptor-binding theories (e.g., lock-and-key vs. induced fit) to guide in vitro/in vivo correlations .
Q. What protocols assess environmental stability and degradation pathways?
Follow OECD guidelines for hydrolysis (pH 4–9 buffers), photolysis (UV exposure), and biodegradation (activated sludge tests). LC-MS/MS identifies degradation products, while QSAR models predict ecotoxicity based on logP and persistence .
Q. How to address contradictory biological activity data across studies?
Systematically evaluate variables:
- Strain/passage differences in cell lines.
- Solvent effects (DMSO vs. saline) on compound solubility.
- Statistical power (e.g., ANOVA with post-hoc tests) to confirm significance. Meta-analyses reconcile findings using PRISMA frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
